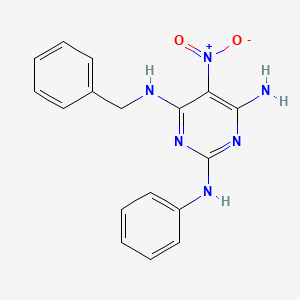

4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine

Description

Properties

IUPAC Name |

4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c18-15-14(23(24)25)16(19-11-12-7-3-1-4-8-12)22-17(21-15)20-13-9-5-2-6-10-13/h1-10H,11H2,(H4,18,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTOSXBUUDJQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319670 | |

| Record name | 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

372174-71-5 | |

| Record name | 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of benzyl and phenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The benzyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like alkyl halides or aryl halides in the presence of strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine, exhibit significant anticancer properties. For instance, research involving aminopyridine-containing spiro derivatives has shown promising results against various cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR) and HER2 pathways .

Case Study : In a comparative analysis of synthesized compounds based on the structure of neratinib (an established EGFR inhibitor), several derivatives demonstrated enhanced inhibitory effects on EGFR and HER2 kinases. The most potent compounds exhibited inhibition percentages significantly higher than that of neratinib itself .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies on related pyrimidine derivatives have revealed effectiveness against gram-positive bacteria such as Staphylococcus aureus .

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 18 | |

| Compound B | E. coli | 15 | |

| 4-N-benzyl... | Staphylococcus aureus | 20 |

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and thus a target in cancer therapy .

Case Study : A series of pyrimidine derivatives were tested for their ability to inhibit DHFR from various pathogens. The selectivity indices indicated that modifications on the pyrimidine ring could enhance potency against pathogenic enzymes while maintaining lower activity against human enzymes .

Mechanism of Action

The mechanism of action of 4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key structural and chemical attributes of the target compound with its analogs:

Key Observations:

- Aromatic Substituents : Benzyl and phenyl groups in the target compound may improve lipid solubility and binding affinity in biological systems, similar to fluorophenyl and methoxyphenyl groups in .

- Chloro Substituent : In 5-chloropyrimidine-2,4,6-triamine, chlorine increases molecular weight and may reduce solubility compared to hydrogen or smaller substituents .

Biological Activity

4-N-benzyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrimidine core substituted with various functional groups. The presence of the nitro group and the benzyl moiety contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-N-benzyl-5-nitro-2-N-phenylpyrimidine exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown effectiveness against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-N-benzyl-5-nitro-2-N-phenylpyrimidine | A549 | 12.5 | Induction of apoptosis |

| 6-Amino-5-cyano-4-phenylpyrimidine | MCF-7 | 15.3 | Inhibition of cell proliferation |

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. The pyrimidine derivatives have demonstrated activity against various bacterial strains, suggesting potential use as antibacterial agents .

Table 2: Antimicrobial Activity

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-N-benzyl-5-nitro-2-N-phenylpyrimidine | Staphylococcus aureus | 32 µg/mL |

| 6-Amino-5-cyano-4-phenylpyrimidine | Escherichia coli | 16 µg/mL |

The biological activity of 4-N-benzyl-5-nitro-2-N-phenylpyrimidine is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

- Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis has been noted as a potential mechanism for the antimicrobial activity observed in related compounds .

Case Studies

One notable case study involved the synthesis and evaluation of related pyrimidine derivatives for their anticancer properties. In vitro tests demonstrated that these compounds could significantly reduce cell viability in cancerous cells compared to non-cancerous controls .

Q & A

Q. How can hybrid experimental-computational approaches address gaps in understanding this compound’s mechanism of action?

- Methodology :

- Fragment-Based Screening : Combine X-ray crystallography of ligand-target complexes with MD simulations to identify allosteric binding sites .

- Machine Learning : Train classifiers on high-throughput screening data to prioritize follow-up assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.